An In-depth Technical Guide to the IRE1α Inhibitor AD57 (Kira8)
An In-depth Technical Guide to the IRE1α Inhibitor AD57 (Kira8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
AD57, also known as Kira8 or AMG-18, is a potent and selective small molecule inhibitor of inositol-requiring enzyme 1α (IRE1α). As a key sensor in the unfolded protein response (UPR), IRE1α plays a critical role in cellular stress and has been implicated in a range of pathologies, including cancer, inflammatory diseases, and metabolic disorders. AD57 acts as an ATP-competitive kinase inhibitor that allosterically attenuates the endoribonuclease (RNase) activity of IRE1α. This technical guide provides a comprehensive overview of AD57, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Compound Details
| Parameter | Value/Description | Reference |
| Compound Name | AD57 | |
| Synonyms | Kira8, AMG-18 | [1][2] |
| Primary Target | Inositol-requiring enzyme 1α (IRE1α) | [1][2] |
| Mechanism of Action | ATP-competitive kinase inhibitor leading to allosteric attenuation of RNase activity. | [1][2] |
| Therapeutic Potential | Cancer, Inflammation, Autoimmune Disease, Pulmonary Fibrosis, Diabetes, Non-alcoholic steatohepatitis. | [3][4][5] |
Quantitative Data
The following table summarizes the key quantitative parameters reported for AD57 (Kira8).
| Parameter | Value | Assay Conditions | Reference |
| IC50 (RNase activity) | 5.9 nM | In vitro IRE1α* RNase activity assay. | [2][6] |
| In Vivo Efficacy Dose (Mice) | 50 mg/kg | Intraperitoneal (i.p.) injection, daily. | [1] |
Signaling Pathway
The unfolded protein response (UPR) is a crucial cellular stress response pathway. Within the UPR, IRE1α acts as a primary sensor of endoplasmic reticulum (ER) stress. Upon accumulation of unfolded proteins, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This leads to two main downstream signaling cascades: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, resulting in the production of the active transcription factor XBP1s, and the regulated IRE1-dependent decay (RIDD) of a subset of mRNAs. XBP1s upregulates genes involved in protein folding and degradation to restore ER homeostasis. However, under prolonged or severe ER stress, IRE1α hyperactivation can lead to apoptosis, in part through the RIDD pathway and interaction with the TRAF2-ASK1-JNK pathway.
AD57 (Kira8) inhibits the kinase activity of IRE1α in an ATP-competitive manner. This inhibition prevents the conformational changes necessary for the activation of its RNase domain, thereby blocking both XBP1 splicing and RIDD.
Experimental Protocols
Synthesis of AD57 (Kira8)
A detailed synthesis protocol for a compound identified as "18" (Kira8) has been previously reported. The synthesis involves a multi-step process, and the full methodology can be found in the supplementary information of Harrington et al., 2015, ACS Med. Chem. Lett. Researchers should refer to this publication for the specific reaction conditions, purification methods, and characterization data.
In Vitro IRE1α RNase Activity Assay
This protocol is adapted from established methods for measuring IRE1α RNase activity.
Materials:
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Recombinant human IRE1α (cytosolic domain)
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AD57 (Kira8) dissolved in DMSO
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Fluorescently labeled RNA substrate mimicking the XBP1 mRNA stem-loop (e.g., 5'-FAM, 3'-BHQ)
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RNase-free water, buffers, and reagents
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384-well plates suitable for fluorescence measurements
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Plate reader capable of kinetic fluorescence reading
Procedure:
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Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).
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Serially dilute AD57 in DMSO to create a range of concentrations for IC50 determination. Further dilute in reaction buffer to the final desired concentrations.
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In a 384-well plate, add the recombinant IRE1α protein to the reaction buffer.
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Add the diluted AD57 or vehicle (DMSO) to the wells containing IRE1α and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
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Initiate the reaction by adding the fluorescently labeled RNA substrate to each well.
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Immediately begin monitoring the increase in fluorescence in a plate reader at appropriate excitation and emission wavelengths for the chosen fluorophore. Readings should be taken at regular intervals over a set period.
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The rate of the reaction is determined from the linear phase of the fluorescence increase over time.
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Calculate the percent inhibition for each concentration of AD57 relative to the vehicle control.
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Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve using appropriate software.
In Vivo Efficacy Study in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
This protocol is based on a study by a study that investigated the effect of Kira8 in a mouse model of NASH.[4]
Animal Model:
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A hepatocyte-specific XBP1-Luciferase knock-in mouse model can be used to monitor IRE1α activity in vivo.
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Alternatively, standard mouse models of diet-induced NASH can be employed.
Experimental Design:
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Induce NASH in mice through a specific diet (e.g., a high-fat, high-cholesterol, and high-fructose diet) for a designated period.
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Divide the mice into at least two groups: a vehicle control group and an AD57 (Kira8) treatment group.
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Administer AD57 (e.g., at a dose of 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for the duration of the treatment period.[1]
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Monitor animal health, body weight, and food intake throughout the study.
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At the end of the treatment period, collect blood and liver tissue samples for analysis.
Endpoint Analysis:
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Biochemical Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST) and lipids.
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Histological Analysis: Perform H&E and Sirius Red staining on liver sections to assess steatosis, inflammation, and fibrosis.
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Gene Expression Analysis: Use qPCR to measure the expression of genes related to ER stress, inflammation, and fibrosis in liver tissue.
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Western Blot Analysis: Assess the protein levels of key markers of the UPR pathway, such as spliced XBP1, ATF4, and CHOP.[3]
Conclusion
AD57 (Kira8) is a valuable research tool for investigating the role of the IRE1α signaling pathway in various physiological and pathological processes. Its high potency and selectivity make it a promising candidate for further preclinical and clinical development for a range of diseases driven by ER stress. This guide provides a foundational resource for researchers working with this compound, offering key data and methodological insights to facilitate future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung | PLOS One [journals.plos.org]
- 4. KIRA8 attenuates non-alcoholic steatohepatitis through inhibition of the IRE1α/XBP1 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting ABL-IRE1α Signaling Spares ER-Stressed Pancreatic β Cells to Reverse Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. papalab.ucsf.edu [papalab.ucsf.edu]
